Tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is a chemical compound with significant relevance in organic chemistry and potential applications in various scientific fields. Its molecular formula is , and it is classified as a carbamate derivative. This compound is notable for its structural features, which include a tert-butyl group and a cyclopropyl moiety, contributing to its unique chemical properties.
The compound can be synthesized through several methods, primarily involving the modification of existing organic compounds. Various studies have documented its synthesis and applications, highlighting its potential in agrochemical formulations and medicinal chemistry.
Tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely used in the synthesis of pharmaceuticals, pesticides, and other bioactive compounds.
The synthesis of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate can be achieved through multiple synthetic pathways. One common method involves the reaction of tert-butyl bromoacetate with cyclopropyl amine under basic conditions, leading to the formation of the desired carbamate.
The molecular structure of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate features:
InChI=1S/C9H17N2O2/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12)
C(OC(C)(C)C)(=O)NC1(CO)CC1
Tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate can participate in various chemical reactions typical for carbamates:
The mechanism by which tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate exerts its effects involves its interaction with biological targets, particularly in agrochemical applications:
Studies indicate that modifications to the structure can enhance potency and selectivity against target organisms.
Tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate has several applications:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3